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Introduction

Bromacil (5-bromo-3-sec-butyl-6-methyluracil) is a substituted uracil herbicide primarily used
for the control of a broad spectrum of annual and perennial weeds and brush.[1] Its mechanism
of action in plants is the inhibition of photosynthesis.[1] In mammalian systems, however,
exposure to bromacil can lead to a range of toxicological effects. This technical guide provides
a comprehensive overview of the toxicological profile of bromacil in mammalian systems, with
a focus on quantitative data, detailed experimental methodologies, and the underlying
molecular mechanisms and signaling pathways. This information is intended to be a valuable
resource for researchers, scientists, and professionals involved in drug development and safety
assessment.

Executive Summary

Bromacil exhibits low acute toxicity via oral, dermal, and inhalation routes in mammalian
systems. However, repeated or long-term exposure can lead to adverse effects, primarily
targeting the thyroid gland and the liver. In long-term studies, bromacil has been shown to
induce thyroid follicular cell tumors in rats and liver tumors in male mice. Genotoxicity studies
have yielded mixed results, with most in vivo assays being negative. Bromacil is not
considered to be a reproductive or developmental toxicant at doses that are not maternally
toxic. The mechanisms underlying its toxicity are not fully elucidated but are thought to involve
disruption of thyroid hormone homeostasis and induction of hepatic enzymes.
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Acute Toxicity

Bromacil demonstrates low acute toxicity in mammalian species. The following table
summarizes the acute toxicity data for bromacil.

Route of Exposure  Species LD50/LC50 Reference
Oral Rat 5200 mg/kg [2]
Dermal Rabbit >5000 mg/kg [2]
Inhalation (4-hour) Rat >4.8 mg/L [2]

Experimental Protocol: Acute Oral Toxicity (Rat)

A standardized acute oral toxicity study, such as one following OECD Guideline 420 (Acute
Oral Toxicity - Fixed Dose Procedure), is typically conducted.

e Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-
pregnant females.

e Housing: Animals are housed in individual cages under controlled conditions of temperature,
humidity, and light cycle.

e Dosing: A single dose of bromacil, dissolved or suspended in a suitable vehicle (e.g., corn
oil), is administered by oral gavage. A control group receives the vehicle alone.

» Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in
skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central
nervous system effects; and somatomotor activity and behavior pattern), and body weight
changes for at least 14 days.

o Necropsy: All animals are subjected to a gross necropsy at the end of the observation
period.

Subchronic and Chronic Toxicity
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Repeated exposure to bromacil has been shown to cause adverse effects, with the liver and

thyroid being the primary target organs.

Subchronic Toxicity

Species Duration Route

NOAEL

LOAEL

Key Referenc

Findings e

Rat 90 days Dietary

25
mg/kg/day

12.5
mg/kg/day

Decreased
body
weight
gain,
increased
liver and
thyroid

weights.

Dog 90 days Dietary

12.5
mg/kg/day

62.5
mg/kg/day

Decreased
body
weight

gain.

Chronic Toxicity
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Species Duration

Route

NOAEL

LOAEL

Key Referenc
Findings e

Rat 2 years

Dietary

125
mg/kg/day

62.5
mg/kg/day

Decreased
body
weight gain
in females,
thyroid
follicular
cell

hyperplasia

Dog 2 years

Dietary

31.2
mg/kg/day

>31.2
mg/kg/day

No
treatment-
related
effects

observed.

Experimental Protocol: Chronic Toxicity Study (Rat)

A long-term combined chronic toxicity/carcinogenicity study, following a protocol similar to

OECD Guideline 453, is conducted to assess the effects of repeated bromacil exposure.

e Test Animals: Young adult rats of a single strain.

e Group Size: At least 20 animals per sex per group for chronic toxicity assessment.

o Dosing: Bromacil is administered in the diet at three or more dose levels, plus a control

group, for a period of 24 months.

» Clinical Observations: Daily cage-side observations for clinical signs of toxicity and twice-

weekly detailed observations are performed. Body weight and food consumption are

recorded weekly for the first 13 weeks and monthly thereafter. Ophthalmoscopic

examinations are conducted at the beginning and end of the study.

e Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months

for analysis of hematological and clinical chemistry parameters (e.qg., liver and kidney
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function tests, thyroid hormones).

o Urinalysis: Urinalysis is performed at the same intervals as blood collection.

o Pathology: A full necropsy is performed on all animals. Organ weights are recorded.
Comprehensive histopathological examination of a wide range of tissues from control and
high-dose groups is conducted. Target organs are also examined in the lower dose groups.

Carcinogenicity

Long-term bioassays have indicated a carcinogenic potential for bromacil in rodents, with the
liver and thyroid being the target organs.

) . Key Referenc
Species Duration Route NOAEL LOAEL L
Findings e

Increased
incidence
of thyroid

. 12.5 62.5 )

Rat 2 years Dietary follicular
mg/kg/day mg/kg/day

cell
adenomas

in males.

Increased
incidence
of
12.5 62.5 hepatocell
Mouse 78 weeks Dietary mg/kg/day mg/kg/day ular
(males) (males) adenomas
and
carcinomas

in males.

Experimental Protocol: Carcinogenicity Study (Mouse)

A carcinogenicity bioassay, following a protocol similar to OECD Guideline 451, is performed to
evaluate the carcinogenic potential of bromacil.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1667870?utm_src=pdf-body
https://www.benchchem.com/product/b1667870?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Test Animals: Young adult mice of a single strain.
e Group Size: At least 50 animals per sex per group.

e Dosing: Bromacil is administered in the diet at three or more dose levels, plus a control
group, for a period of 18-24 months.

o Observations: Similar to the chronic toxicity study, with a focus on the detection of palpable
masses.

o Pathology: A complete necropsy is performed on all animals. All gross lesions are examined
histopathologically. A full histopathological examination of all organs and tissues is conducted
for the control and high-dose groups.

Genotoxicity

The genotoxicity of bromacil has been evaluated in a battery of in vitro and in vivo assays,
with mixed results.

Metabolic
Assay Test System o Result Reference
Activation
Salmonella _ , ,
Ames Test o With and without ~ Negative
typhimurium
In vitro Chinese Hamster
Chromosomal Ovary (CHO) With and without ~ Positive
Aberration cells
In vivo
) Mouse bone )
Micronucleus N/A Negative
marrow
Assay
In vivo Dominant )
Mouse N/A Negative

Lethal Assay

Experimental Protocol: In Vivo Micronucleus Assay (Mouse)
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The in vivo micronucleus test, following a protocol similar to OECD Guideline 474, is used to
assess the potential of bromacil to induce chromosomal damage.

e Test Animals: Young adult mice.

o Dosing: At least three dose levels of bromacil are administered, typically by oral gavage or
intraperitoneal injection, usually in two doses 24 hours apart. A vehicle control and a positive
control group are included.

o Sample Collection: Bone marrow is collected from the femur 24 hours after the final dose.

o Slide Preparation and Analysis: Bone marrow smears are prepared and stained. At least
2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of
micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCES) is also determined to
assess bone marrow toxicity.

Reproductive and Developmental Toxicity

Bromacil is not considered a primary reproductive or developmental toxicant. Effects on
reproduction and development are generally observed only at doses that also cause maternal
toxicity.

Reproductive Toxicity
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NOAEL
. Study NOAEL . Key Referenc
Species Route (Offsprin L
Type (Parental) ) Findings e
9

Decreased
body
weight in
parents
and
offspring at

Two- ) 12.5 12.5 maternally

Rat ] Dietary )

generation mg/kg/day mg/kg/day toxic
doses. No
effects on
reproductiv
e

parameters

Experimental Protocol: Two-Generation Reproductive Toxicity Study (Rat)

A two-generation study, following a protocol similar to OECD Guideline 416, is conducted to
assess the effects of bromacil on reproductive function.

e Test Animals: Young adult male and female rats (P generation).

» Dosing: Bromacil is administered in the diet at three or more dose levels, plus a control
group, throughout gametogenesis, mating, gestation, and lactation for two generations.

» Reproductive and Offspring Parameters: Data are collected on mating performance, fertility,
gestation length, parturition, litter size, sex ratio, pup viability, and pup growth.

o Pathology: A complete necropsy and histopathological examination of the reproductive
organs are performed on the parental animals. Gross necropsy is performed on all offspring.

Developmental Toxicity
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Duration

Species of

Exposure

Route

(Maternal

Key Referenc
Findings e

Gestation
days 6-15

Rat

Gavage

Maternal
toxicity
(decreased
body
weight
gain) at
100
mg/kg/day.
No
developme
ntal effects
at non-
maternally
toxic

doses.

Gestation
days 6-18

Rabbit

Gavage

Maternal
toxicity at
30
mg/kg/day.
No
developme
ntal effects
at non-
maternally
toxic

doses.

Experimental Protocol: Prenatal Developmental Toxicity Study (Rabbit)

A developmental toxicity study, following a protocol similar to OECD Guideline 414, is

performed to evaluate the potential of bromacil to cause adverse effects on the developing

fetus.
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o Test Animals: Pregnant rabbits.

e Dosing: Bromacil is administered by oral gavage daily during the period of organogenesis
(gestation days 6-18).

» Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and
food consumption are recorded.

o Fetal Examination: On gestation day 29, the uterus is examined to determine the number of
corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed
and examined for external, visceral, and skeletal malformations and variations.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying bromacil-induced toxicity in mammals are still
under investigation. However, current evidence points to effects on the thyroid and liver,
potentially through indirect mechanisms.

Thyroid Toxicity

Bromacil has been shown to induce thyroid follicular cell tumors in rats. Interestingly, studies
suggest that bromacil does not directly inhibit thyroid peroxidase, a key enzyme in thyroid
hormone synthesis. This indicates an indirect mechanism of thyroid disruption. One hypothesis
is that bromacil induces hepatic microsomal enzymes, such as cytochrome P450s, which can
increase the metabolism and clearance of thyroid hormones. This leads to a decrease in
circulating thyroid hormone levels, which in turn stimulates the pituitary to release more thyroid-
stimulating hormone (TSH). Chronic TSH stimulation can lead to thyroid follicular cell
hyperplasia and, eventually, tumor formation.

exposure

Click to download full resolution via product page

Caption: Proposed indirect mechanism of bromacil-induced thyroid toxicity.

Liver Toxicity
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In male mice, high doses of bromacil have been associated with an increased incidence of
hepatocellular adenomas and carcinomas. The mechanism is not fully understood but may
involve the induction of hepatic cytochrome P450 (CYP) enzymes. The activation of nuclear
receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor
(PXR) by xenobiotics can lead to the induction of CYP enzymes involved in drug and steroid
metabolism. Chronic activation of these pathways can promote cell proliferation and contribute
to tumor development. Additionally, oxidative stress may play a role in bromacil-induced liver
toxicity. The metabolism of bromacil could potentially generate reactive oxygen species
(ROS), leading to cellular damage and a pro-inflammatory environment that is conducive to
tumorigenesis.

Click to download full resolution via product page

Caption: Potential pathways of bromacil-induced liver toxicity in mice.

Conclusion

Bromacil exhibits a toxicological profile characterized by low acute toxicity but with the
potential for target organ toxicity in the thyroid and liver upon chronic exposure at high doses.
The carcinogenic effects observed in rodents appear to occur through non-genotoxic, indirect
mechanisms, likely involving disruption of hormonal homeostasis and induction of metabolic
enzymes. Further research is warranted to fully elucidate the specific molecular signaling
pathways involved in bromacil-induced toxicity in mammalian systems. This in-depth
understanding is crucial for accurate risk assessment and the development of strategies to
mitigate potential adverse health effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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